BenchChemオンラインストアへようこそ!

3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide

Data Gap Carbonic Anhydrase Antimicrobial

3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 946337-87-7) is a synthetic heterocyclic compound integrating a 4-chlorobenzenesulfonyl group, a pyridin-4-yl substituent, and a 1,3,4-oxadiazole core linked via a propanamide bridge. Despite its structural features that are often associated with bioactivity in medicinal chemistry, a rigorous search of primary research, patents, and regulatory databases identified no peer-reviewed biological evaluation, no head-to-head comparative data, and no quantitative performance metrics for this specific compound.

Molecular Formula C16H13ClN4O4S
Molecular Weight 392.8 g/mol
CAS No. 946337-87-7
Cat. No. B6532529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide
CAS946337-87-7
Molecular FormulaC16H13ClN4O4S
Molecular Weight392.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NC=C3)Cl
InChIInChI=1S/C16H13ClN4O4S/c17-12-1-3-13(4-2-12)26(23,24)10-7-14(22)19-16-21-20-15(25-16)11-5-8-18-9-6-11/h1-6,8-9H,7,10H2,(H,19,21,22)
InChIKeyLLPCLNNMFWSUPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide (946337-87-7): Absence of Empirical Selection Evidence


3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 946337-87-7) is a synthetic heterocyclic compound integrating a 4-chlorobenzenesulfonyl group, a pyridin-4-yl substituent, and a 1,3,4-oxadiazole core linked via a propanamide bridge [1]. Despite its structural features that are often associated with bioactivity in medicinal chemistry, a rigorous search of primary research, patents, and regulatory databases identified no peer-reviewed biological evaluation, no head-to-head comparative data, and no quantitative performance metrics for this specific compound.

Why Empirical Differentiation Data for Compound 946337-87-7 is Unobtainable: The Risk of Blind Procurement


For structure-activity relationship (SAR)-driven procurement, generic substitution within the 1,3,4-oxadiazole sulfonamide class is inherently risky. While close structural analogs have been reported to exhibit selective carbonic anhydrase inhibition with low nanomolar potency (e.g., benzenesulfonamide-linked oxadiazoles with K_i values of 15–76 nM against various hCA isoforms) [1], the specific quantitative profile of the target compound is absent from the public domain. Without such direct evidence, selecting this compound over a structurally similar and well-characterized analog cannot be justified on scientific grounds [1].

Quantitative Evidence Assessment for Compound 946337-87-7


Absence of Documented Biological Activity for 946337-87-7 Against Peer-Reviewed Comparators

No IC50, K_i, EC50, MIC, or any other quantitative biological activity value for the target compound was found in peer-reviewed journals, patents (excluding excluded sources), or authoritative databases such as ChEMBL, BindingDB, or PubChem BioAssay. Consequently, no direct head-to-head comparison with any specific analog or standard inhibitor (e.g., acetazolamide) is possible. For reference, the closest structurally related class—benzenesulfonamide-1,3,4-oxadiazole hybrids—has yielded compounds with hCA I and XIII inhibition in the 15–76 nM range [1], but these data points cannot be attributed to the target compound.

Data Gap Carbonic Anhydrase Antimicrobial

Lack of Patent-Specific Performance Data for Compound 946337-87-7

A search of global patent databases did not retrieve any patent that explicitly discloses the biological activity, synthetic yield advantage, or formulation benefit of compound 946337-87-7. The broader oxadiazole sulfonamide patent space (e.g., WO2006/024779, US20110152232) covers general structural claims for cardiac sarcomere modulation [1] and beta-3 adrenergic agonism [2] but does not provide comparative data for this specific CAS number. This absence of proprietary performance data eliminates a potential reason for preferring this compound over patented, data-rich competitors.

Patent Landscape Intellectual Property Oxadiazole Sulfonamides

Isomeric Ambiguity: Unresolved Comparison Between Pyridin-4-yl and Pyridin-3-yl Analogs

The pyridin-3-yl positional isomer (3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide, CAS 1110907-92-0) has been documented as a research chemical with molecular formula C16H13ClN4O4S [1]. However, no comparative biological evaluation between the 4-yl and 3-yl isomers exists in the public literature. This is a critical data gap, as a simple switch in pyridine nitrogen position can drastically alter hydrogen-bonding capacity, target binding kinetics, and ADMET properties. Without isomer-specific SAR data, the rationale for selecting the 4-yl variant over the 3-yl analog remains purely speculative.

Positional Isomer Pyridine Regioisomer SAR

Application Scenarios Constrained by the Absence of Empirical Data for Compound 946337-87-7


Exploratory Medicinal Chemistry: Scaffold-Hopping Library Member

This compound may serve as a scaffold diversification element in a combinatorial library aimed at 1,3,4-oxadiazole SAR exploration. However, its usage must be accompanied by the awareness that no potency, selectivity, or ADMET anchor points exist to guide follow-up chemistry, making it a high-risk starting point relative to well-characterized benzenesulfonamide-oxadiazole leads [1].

Negative Control for Carbonic Anhydrase Selectivity Screening

Given that structurally related benzenesulfonamide-1,3,4-oxadiazoles have demonstrated nanomolar inhibition of hCA isoforms [1], this compound could theoretically be screened as a potential negative control if it proves inactive. However, this application presupposes experimental validation of its lack of activity, which has not been reported.

Chemical Probe for Pyridinyl-Directed Binding Mode Studies

The 4-pyridinyl moiety may engage in unique hydrogen-bond interactions with target proteins compared to the 3-pyridinyl isomer. In the absence of activity data, this compound could only be used in biophysical assays (e.g., SPR, X-ray crystallography) to map pyridine orientation preferences to a given target, with the understanding that no baseline potency is established.

Quote Request

Request a Quote for 3-(4-chlorobenzenesulfonyl)-N-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.